1-[3-(4-Chlorophenyl)sulfanylpropyl]benzimidazole
Overview
Description
1-[3-(4-Chlorophenyl)sulfanylpropyl]benzimidazole is a heterocyclic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzimidazole core with a 3-[(4-chlorophenyl)thio]propyl substituent, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)sulfanylpropyl]benzimidazole typically involves the following steps:
Formation of 3-[(4-chlorophenyl)thio]propyl bromide: This intermediate is prepared by reacting 4-chlorothiophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Cyclization to form benzimidazole: The intermediate is then reacted with o-phenylenediamine under acidic conditions to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)sulfanylpropyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines: Formed from reduction reactions.
Substituted benzimidazoles: Formed from substitution reactions.
Scientific Research Applications
1-[3-(4-Chlorophenyl)sulfanylpropyl]benzimidazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)sulfanylpropyl]benzimidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The 3-[(4-chlorophenyl)thio]propyl substituent enhances its binding affinity and specificity. This compound can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(4-bromophenyl)thio]propyl}-1H-benzimidazole
- 1-{3-[(4-methylphenyl)thio]propyl}-1H-benzimidazole
- 1-{3-[(4-fluorophenyl)thio]propyl}-1H-benzimidazole
Uniqueness
1-[3-(4-Chlorophenyl)sulfanylpropyl]benzimidazole is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs with different substituents.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2S/c17-13-6-8-14(9-7-13)20-11-3-10-19-12-18-15-4-1-2-5-16(15)19/h1-2,4-9,12H,3,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXKYZJYEQWRIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCSC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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